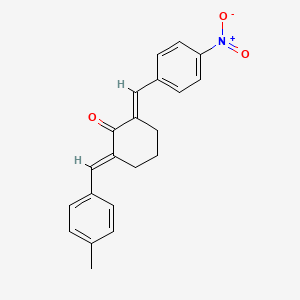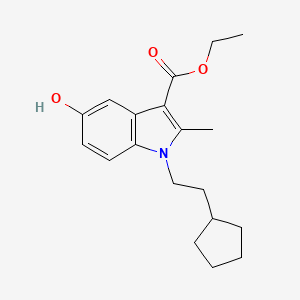
N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a pyrimidine derivative and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors in the body. This inhibition may lead to changes in cellular signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. Some of these effects include anti-inflammatory activity, inhibition of cancer cell growth, and potential neuroprotective effects. These effects have been observed in various in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in lab experiments is its relatively simple synthesis method. This compound is also commercially available, making it easily accessible for researchers. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for research on N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine. One area of interest is the potential use of this compound in the treatment of cancer. Further studies are needed to determine the exact mechanism of action and efficacy of this compound in cancer cells. Another area of interest is the potential neuroprotective effects of this compound, which may have implications for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to investigate the potential anti-inflammatory effects of this compound and its potential use in treating inflammatory disorders.
Méthodes De Synthèse
The synthesis of N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 3-pyridinemethanol with 2,4,6-trifluorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 2-amino-4,6-dichloropyrimidine in the presence of a catalyst to yield the final product.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. Some of the areas where this compound has been studied include cancer research, neurological disorders, and inflammation.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)5-3-11-4-7-18-12(20-11)19-9-10-2-1-6-17-8-10/h1-2,4,6-8H,3,5,9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTASAOXQPZJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=CC(=N2)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5352155.png)

![2-[9-hydroxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5352165.png)
![2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5352173.png)

![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5352184.png)
![2-(benzyloxy)-5-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5352189.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5352194.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5352199.png)
![{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5352206.png)
![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B5352220.png)
![N~3~-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~1~-dimethyl-beta-alaninamide](/img/structure/B5352225.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5352237.png)

